molecular formula C15H13NO4 B1395531 4-hydroxy-6-isopropyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 380633-63-6

4-hydroxy-6-isopropyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Cat. No.: B1395531
CAS No.: 380633-63-6
M. Wt: 271.27 g/mol
InChI Key: PBBMHDQZZBVLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-hydroxy-6-isopropyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” is a research chemical that can be used for a variety of research applications . It is a high-quality reference standard for pharmaceutical testing .

Biochemical Analysis

Biochemical Properties

4-hydroxy-6-isopropyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit calcium signaling and nitric oxide production . The compound’s interaction with enzymes such as TNF-α and its ability to inhibit platelet aggregation highlight its potential therapeutic applications . These interactions are crucial for understanding the compound’s biochemical properties and its potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to exhibit cytotoxicity against cancer cells, making it a potential anticancer agent . Additionally, its anti-inflammatory properties are linked to its ability to modulate gene expression and inhibit inflammatory pathways . These cellular effects are essential for understanding the compound’s therapeutic potential and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of enzymes involved in calcium signaling and nitric oxide production . Additionally, the compound’s ability to modulate gene expression is linked to its interactions with transcription factors and other regulatory proteins . Understanding these molecular mechanisms is crucial for elucidating the compound’s mode of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained cytotoxicity against cancer cells . These temporal effects are important for understanding the compound’s potential as a long-term therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects . These dosage effects are critical for developing safe and effective therapeutic applications of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound’s inhibition of nitric oxide production is linked to its interaction with enzymes involved in the nitric oxide synthesis pathway . Additionally, the compound’s effects on calcium signaling are mediated by its interactions with calcium-regulating enzymes and proteins . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For instance, the compound’s ability to inhibit calcium signaling is linked to its distribution in calcium-regulating organelles . Additionally, the compound’s anti-inflammatory effects are associated with its accumulation in inflammatory cells and tissues . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization in calcium-regulating organelles is essential for its inhibition of calcium signaling . Additionally, the compound’s accumulation in the nucleus is linked to its ability to modulate gene expression . Understanding these subcellular localization mechanisms is important for elucidating the compound’s mode of action and its potential therapeutic applications.

Properties

IUPAC Name

4-hydroxy-6-propan-2-ylpyrano[3,2-c]quinoline-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-8(2)16-10-6-4-3-5-9(10)14-13(15(16)19)11(17)7-12(18)20-14/h3-8,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBMHDQZZBVLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=C(C1=O)C(=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.